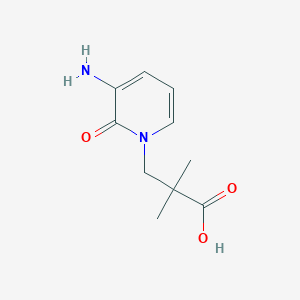
3-(Aminomethyl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)heptanoic acid is an organic compound with the molecular formula C8H17NO2. It is a derivative of heptanoic acid, featuring an aminomethyl group attached to the third carbon of the heptanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)heptanoic acid can be achieved through several methods. One common approach involves the reaction of heptanoic acid with formaldehyde and ammonia, leading to the formation of the aminomethyl group. This reaction typically requires acidic or basic conditions to proceed efficiently .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and solvent selection to enhance the reaction rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Aminomethyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)heptanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Heptanoic acid: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
3-(Aminomethyl)hexanoic acid: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
3-(Aminomethyl)octanoic acid: Longer carbon chain, leading to differences in solubility and reactivity
Uniqueness: 3-(Aminomethyl)heptanoic acid is unique due to its specific chain length and functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and modifications .
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-(aminomethyl)heptanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-7(6-9)5-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
Clave InChI |
KQOVRFSYIUQKFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


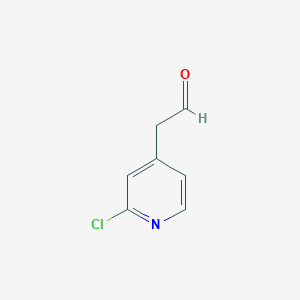
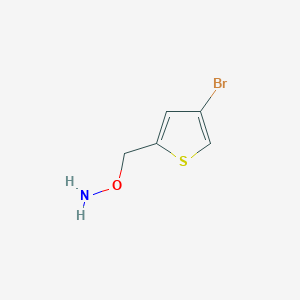

![2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13550836.png)
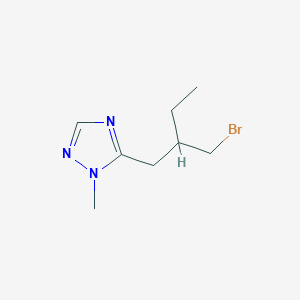
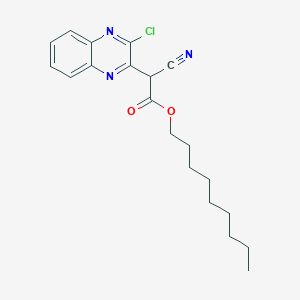

![tert-Butyl ((1S,5S,6R)-3-azabicyclo[3.2.2]nonan-6-yl)carbamate](/img/structure/B13550849.png)
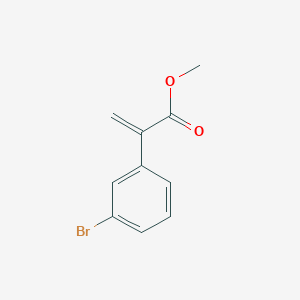
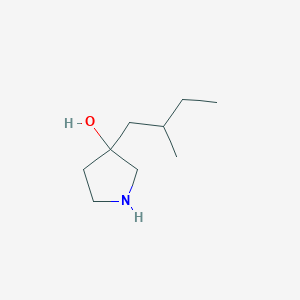


![7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
